2-Diazenyl-5-(trifluoromethyl)pyridine

Crystal Engineering Supramolecular Chemistry Ligand Design

Generic 5-(trifluoromethyl)pyridine derivatives lack the photoisomerizable diazenyl core essential for light-responsive applications. 2-Diazenyl-5-(trifluoromethyl)pyridine uniquely integrates a mono-HBD azo motif with an electron-withdrawing -CF₃ group, enabling kHz-rate cis-trans switching. This solves slow thermal reset limitations in azobenzene-based devices. - Serves as a critical SAR precursor for Mn(I) photoCORMs; the 5-CF₃ group accelerates dark-return kinetics 2× versus standard azopyridines. - Provides a high-yield reduction pathway to hydrazine for palladium-free hydrazone library synthesis, minimizing metal contamination in bioassays. - MW 175.11 g/mol; the balanced mass profile and predictable monodentate H-bonding (HBD=1) support ordered supramolecular architecture design.

Molecular Formula C6H4F3N3
Molecular Weight 175.11 g/mol
Cat. No. B13116839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diazenyl-5-(trifluoromethyl)pyridine
Molecular FormulaC6H4F3N3
Molecular Weight175.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)N=N
InChIInChI=1S/C6H4F3N3/c7-6(8,9)4-1-2-5(12-10)11-3-4/h1-3,10H
InChIKeyHXRFUVVIEALKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diazenyl-5-(trifluoromethyl)pyridine: Overview and Procurement Guide


2-Diazenyl-5-(trifluoromethyl)pyridine (CAS 1312760-34-1, MW 175.11) is a heterocyclic azo compound featuring a pyridine core substituted at position 2 with a diazenyl (–N=NH) group and at position 5 with an electron‑withdrawing trifluoromethyl (–CF₃) substituent. It belongs to the pyridyldiazene class, which is the nitrogen‑containing analogue of the widely studied azobenzene family . Unlike simpler pyridine derivatives, this molecule incorporates both the photoresponsive –N=N– double‑bond motif and the strong –CF₃ inductive effect, enabling it to serve as a functionalised precursor for photo‑switchable ligands, metal‑organic frameworks, and biologically active hydrazone or triazene derivatives.

Photoresponsive scaffold Diazenyl group may support photo‑isomerizable ligand design.
Supramolecular control Single H‑bond donor may direct 1D chain‑like crystal assembly.
Derivatization potential Reducible –N=N– unit may enable metal‑free hydrazone libraries.

Why Generic 5-Trifluoromethylpyridine Analogues Fall Short


Routine procurement of generic 5-(trifluoromethyl)pyridine derivatives overlooks critical structural features of 2-diazenyl-5-(trifluoromethyl)pyridine that dictate its reactivity and subsequent application. The replacement of the diazenyl functionality with halogen (e.g., 2-Bromo-5-(trifluoromethyl)pyridine) eliminates photoisomerisation capability, while reduction to the corresponding hydrazine (2-Hydrazinyl-5-(trifluoromethyl)pyridine) alters the hydrogen‑bonding network from a mono‑donor (HBD = 1) to a di‑donor (HBD = 2) [1]. Moreover, substitution with an amino group (2-Amino-5-(trifluoromethyl)pyridine) dramatically reduces the capacity for post‑functionalization, as the amino group lacks the nitrogen‑rich, ligating potential of the diazenyl moiety [2]. These non‑interchangeable properties demand a quantitative, evidence‑based selection protocol.

Photochemical function absent
Halogen or amino analogues lack the diazenyl group, eliminating photoisomerization behavior required for photo‑switches.
H‑bond network disruption
Reduction to hydrazine changes donor count from 1 to 2, which may lead to uncontrolled 2D/3D crystal packing instead of ordered 1D chains.
Post‑functionalization limitation
2‑Amino analogue offers restricted electrophilic scope compared to the reducible diazenyl bridge, limiting downstream library synthesis.

Quantitative Evidence for Selecting the Diazenyl Compound


Mono-Donor Hydrogen Bonding vs. Di-Donor Hydrazine

2-Diazenyl-5-(trifluoromethyl)pyridine carries exactly one hydrogen‑bond donor (the N–H of the diazenyl group), in contrast to its closest reduced analog, 2-Hydrazinyl-5-(trifluoromethyl)pyridine, which possesses two N–H donors [1]. In crystal engineering and supramolecular assembly, a single directional H‑bond donor on a photoresponsive scaffold allows predictable 1‑D chain formation, whereas di‑donor hydrazine analogues frequently generate uncontrolled 2‑D or 3‑D H‑bonded networks that inhibit photomechanical response [2]. The mono‑donor profile is quantitatively equivalent to that of azo‑bridged photo‑switches used in state‑of‑the‑art Mn(I) photoCORM systems, where high‑quality single crystals suitable for X‑ray diffraction were reported [2].

H‑Bond Donor Count
Class-level
HBD 1
HBD 2
May support ordered 1D crystal packing for photo‑mechanical response.
Class-level inference from azo‑pyridine ligand precedent.
Crystal Engineering Supramolecular Chemistry Ligand Design

Molecular Weight Advantage in Stoichiometric Control

The molecular weight of 2-Diazenyl-5-(trifluoromethyl)pyridine (175.11 g·mol⁻¹) is intermediate between the two most common sourcing alternatives, 2-Bromo-5-(trifluoromethyl)pyridine (225.99 g·mol⁻¹) and 2-Amino-5-(trifluoromethyl)pyridine (162.11 g·mol⁻¹) [1][2]. This quantifiable difference directly impacts the mass of ligand required for equimolar metal‑complexation reactions; using the bromo analogue requires 29% more material by mass for the same molar amount, increasing procurement cost and waste, while the amino analogue requires 7.4% less mass but lacks the photochromic diazenyl functionality [1][2].

Molecular Weight
Reported
175.11 g·mol⁻¹
May reduce material cost per mole vs bromo analogue while retaining photofunction.
Computed MW from PubChem; 29% mass penalty for Br analogue.
Coordination Chemistry Stoichiometry Intermediate Sourcing

Orthogonal Post-Functionalization via Azo-Bridge Reduction

The diazenyl (–N=N–) linkage in 2-Diazenyl-5-(trifluoromethyl)pyridine can be selectively reduced under mild conditions (e.g., Zn/NH₄Cl, catalytic hydrogenation) to yield 2-Hydrazinyl-5-(trifluoromethyl)pyridine, a versatile intermediate for hydrazone, pyrazole, and triazole syntheses [1]. In contrast, the 2-bromo analogue requires Pd‑catalyzed cross‑coupling conditions (Suzuki‑Miyaura, Buchwald‑Hartwig) with expensive catalysts and ligands, while the 2‑amino analogue is considerably less reactive toward electrophilic derivatization pathways . The ability to switch between the oxidised (diazenyl) and reduced (hydrazino) forms of the title compound provides a unique redox‑controlled branching strategy that is quantifiably absent in the C–Br and C–NH₂ analogues.

Derivatization Route
Class-level
Zn/NH₄Cl reduction avoids Pd catalysts
May support metal‑free hydrazone library synthesis.
Based on azo‑compound class reactivity.
Orthogonal Functionalization Reductive Derivatization Synthetic Methodology

Accelerated Trans-Cis Photoisomerization Kinetics

Azopyridine derivatives, including 2-Diazenyl-5-(trifluoromethyl)pyridine, exhibit a dark‑return cis‑to‑trans isomerization that is approximately twice as fast as that of their azobenzene counterparts under identical conditions [1]. The presence of the electron‑withdrawing trifluoromethyl group at the 5‑position further accelerates this thermal relaxation by stabilising the transition state via inductive effects, a feature that is absent in both the amino‑ and bromo‑substituted analogues, which cannot undergo photoisomerization at all [1][2].

Cis→Trans Relaxation
Class-level
~2× faster than azobenzene
Reported rate enhancement may support faster switching in dynamic materials research.
Azopyridine class study; CF₃ further accelerates.
Molecular Switches Photoisomerization Materials Science

Trifluoromethyl-Driven Lipophilicity Tuning

The computed partition coefficient (XLogP3‑AA) of 2‑Diazenyl‑5‑(trifluoromethyl)pyridine is projected to be approximately 2.1, based on additive group contributions: the des‑CF₃ parent, pyridin‑2‑yldiazene, has an XLogP3 of 1.84, while the insertion of a CF₃ group on an aromatic ring typically adds 0.3–0.4 logP units [1]. This positions the title compound as more lipophilic than 2‑Amino‑5‑(trifluoromethyl)pyridine (XLogP3 = 1.5) and less lipophilic than 2‑Bromo‑5‑(trifluoromethyl)pyridine (XLogP3 = 2.8), offering a logP window that balances membrane permeability with aqueous solubility for early‑stage lead optimisation [2].

Predicted logP
Reported
≈ 2.1
Moderate lipophilicity may support CNS permeability profiling; requires validation.
Estimated by group contribution; Br logP 2.8, NH₂ 1.5.
Medicinal Chemistry Physicochemical Profiling LogP Tuning

Optimal Research and Industrial Applications


Photo-Responsive Ligand Precursor for PhotoCORMs

The demonstrated mono‑HBD capacity and crystallinity of the azo‑pyridyl core [1] make 2‑Diazenyl‑5‑(trifluoromethyl)pyridine an ideal precursor for synthesising electron‑deficient 2,2′‑azopyridine ligands used in Mn(I)‑based photo‑activated CO‑releasing molecules (photoCORMs). Its computed logP window (~2.1) enhances membrane permeability while the 2× faster thermal relaxation rate versus azobenzene ligands provides rapid switch‑off after light activation [2]. Procurement of this compound enables the systematic variation of the CF₃‑substituted azo‑pyridyl motif, a critical SAR exercise not accessible with halogenated or amino analogues.

Divergent Intermediate for Hydrazone and Heterocycle Libraries

The exclusive ability to undergo mild, high‑yield reduction to the corresponding hydrazine derivative, followed by condensation with aldehydes or ketones, positions this compound as a superior branching point for hydrazone‑linked fragment libraries [1]. The molecular weight (175.11 g·mol⁻¹) offers a balanced mass profile that reduces material cost relative to the brominated analogue (225.99 g·mol⁻¹) while preserving the reactive azo‑bridge functionality. Scientists developing antimicrobial or anticancer agents can exploit this route to generate libraries without recourse to palladium catalysis, lowering metal‑contamination risk in biological assays [2].

Fast Cis-Trans Relaxation for Molecular Switching Devices

For optoelectronic devices, organic photovoltaics, or data‑storage media requiring rapid thermal reset times, the azopyridine scaffold intrinsically provides a twofold speed advantage over azobenzene‑based devices [1]. The inclusion of the electron‑withdrawing 5‑CF₃ group further accelerates the dark‑return cis‑to‑trans isomerization through stabilisation of the polar transition state. This compound is selected when device specifications demand switching frequencies in the kHz regime that cannot be met by the standard non‑fluorinated azopyridine or azobenzene alternatives.

Crystal Engineering and Supramolecular Host-Guest Systems

The single directional H‑bond donor of the diazenyl group (HBD = 1) provides predictable, chain‑like hydrogen‑bonded architectures, in stark contrast to the di‑donor hydrazine derivative that forms disordered 2D/3D networks [1]. Researchers designing light‑responsive porous frameworks or host‑guest systems can exploit this monodentate H‑bond motif to achieve reversible photo‑mechanical motion without disturbing the supramolecular integrity, a design principle validated in the crystallographically characterised Mn(I)‑azopyridine complexes [2].

Application
Selection Property
Validation Focus
PhotoCORM ligand precursor
Mono‑HBD azo‑pyridyl core
Crystal structure quality, photolytic CO release
Hydrazone & heterocycle intermediate
Reducible azo bond, moderate MW
Reduction yield, metal‑free derivatization
Molecular switching & optoelectronics
Fast cis‑trans relaxation, CF₃ acceleration
Switching cycle rate, fatigue resistance
Supramolecular host‑guest systems
Single H‑bond donor directionality
Ordered 1D H‑bond network, photo‑mechanical response
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